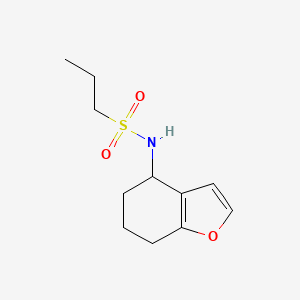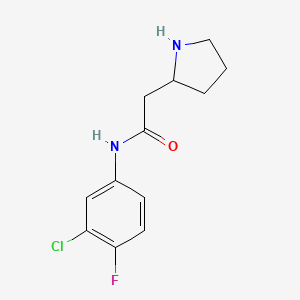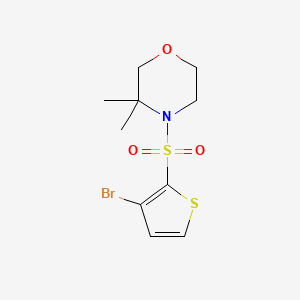
N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)propane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)propane-1-sulfonamide, also known as TPSB, is a chemical compound that has been extensively studied for its potential applications in scientific research. TPSB is a sulfonamide derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments. In
科学的研究の応用
N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)propane-1-sulfonamide has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)propane-1-sulfonamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cancer research, N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)propane-1-sulfonamide has been shown to inhibit the growth of cancer cells and may be useful in the development of new cancer therapies. In drug discovery, N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)propane-1-sulfonamide has been used as a lead compound for the development of new drugs that target specific molecular pathways.
作用機序
The mechanism of action of N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)propane-1-sulfonamide is not fully understood, but it is believed to act as an inhibitor of various enzymes and receptors in the body. N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)propane-1-sulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of pH in the body. N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)propane-1-sulfonamide has also been shown to inhibit the activity of certain ion channels in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)propane-1-sulfonamide has a range of biochemical and physiological effects, including the inhibition of carbonic anhydrase, the inhibition of ion channels in the brain, and the inhibition of cancer cell growth. N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)propane-1-sulfonamide has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One advantage of using N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)propane-1-sulfonamide in lab experiments is its ability to inhibit specific enzymes and receptors, making it a useful tool for studying molecular pathways. However, one limitation of using N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)propane-1-sulfonamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)propane-1-sulfonamide, including the development of new drugs that target specific molecular pathways, the investigation of N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)propane-1-sulfonamide's neuroprotective effects in animal models of neurodegenerative diseases, and the exploration of N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)propane-1-sulfonamide's potential as a tool for studying ion channels in the brain. Additionally, further research is needed to fully understand the mechanism of action of N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)propane-1-sulfonamide and its potential applications in various scientific research fields.
合成法
The synthesis of N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)propane-1-sulfonamide can be achieved through several methods, including the reaction of 4-hydroxy-2-butanone with 4,5,6,7-tetrahydrobenzofuran in the presence of a strong acid catalyst. Another method involves the reaction of 4-hydroxy-2-butanone with 4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Both methods result in the formation of N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)propane-1-sulfonamide as a white crystalline solid.
特性
IUPAC Name |
N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S/c1-2-8-16(13,14)12-10-4-3-5-11-9(10)6-7-15-11/h6-7,10,12H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHINIZLUOOIISD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1CCCC2=C1C=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)propane-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(3-Imidazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587778.png)
![2-pyrrolidin-2-yl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7587780.png)
![2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid](/img/structure/B7587795.png)
![2-[1-(3-Phenylpropanoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587800.png)


![4,6-Dimethyl-2-[methyl-[(2-methylfuran-3-yl)methyl]amino]pyridine-3-carbonitrile](/img/structure/B7587830.png)

![N-[2-[(3-bromopyridin-2-yl)amino]ethyl]acetamide](/img/structure/B7587839.png)

![2-Bromo-6-[(oxolan-2-ylmethylamino)methyl]phenol](/img/structure/B7587865.png)

![2-[(3-Ethylthiophene-2-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7587885.png)
